molecular formula C12H11NOS B6366883 2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95% CAS No. 1111110-53-2

2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95%

Cat. No. B6366883
CAS RN: 1111110-53-2
M. Wt: 217.29 g/mol
InChI Key: OBFVGRIWFOGRIP-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95% (2-H6-3MP) is a synthetic chemical compound that has been widely studied and used in a variety of scientific research applications. It is a derivative of pyridine, a nitrogen-containing heterocyclic organic compound with a unique chemical structure. 2-H6-3MP has a variety of interesting properties and has been used in a range of laboratory experiments. In

Scientific Research Applications

2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the oxidation of alcohols, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe in biological studies, as a fluorescent dye in imaging studies, and as a fluorescent indicator in analytical chemistry.

Mechanism of Action

2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95% has been studied extensively in order to better understand its mechanism of action. It has been shown to act as an electron acceptor in electron transfer reactions, and it can also act as a Lewis acid in acid-base reactions. Additionally, it can act as a catalyst in the oxidation of alcohols, and it can act as a ligand in coordination chemistry.
Biochemical and Physiological Effects
2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to act as an antioxidant, and it has been suggested that it may have anti-inflammatory and anti-cancer effects. Additionally, it has been shown to have antifungal and antibacterial properties, and it has been suggested that it may have anti-viral properties.

Advantages and Limitations for Lab Experiments

2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95% has a number of advantages and limitations for laboratory experiments. One advantage is its low cost and availability, as it can be easily synthesized and is readily available. Additionally, it is a stable compound, so it can be stored for long periods of time without degradation. However, it is a highly reactive compound, so it should be handled with care. Additionally, it is a relatively small molecule, so it may not be suitable for some applications.

Future Directions

There are a number of potential future directions for research involving 2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95%. One potential direction is to further explore its potential biochemical and physiological effects, such as its anti-inflammatory and anti-cancer effects. Additionally, further research could be conducted into its use as a fluorescent probe for biological studies, and its potential use as a fluorescent dye for imaging studies. Furthermore, its use as a reagent in organic synthesis and as a catalyst in the oxidation of alcohols could be explored further. Finally, its potential use as a ligand in coordination chemistry could be investigated.

Synthesis Methods

2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-hydroxy-6-methylthiophenol with pyridine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of 2-Hydroxy-6-(3-methylthiophenyl)pyridine, 95% and 2-hydroxy-6-methylthiophenol, which can be separated using column chromatography. Other methods of synthesis include the reaction of pyridine with dimethyl sulfide and the reaction of 2-hydroxy-6-methylthiophenol with dimethyl sulfide in the presence of a base.

properties

IUPAC Name

6-(3-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(14)13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFVGRIWFOGRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262803
Record name 2(1H)-Pyridinone, 6-[3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(3-methylthiophenyl)pyridine

CAS RN

1111110-53-2
Record name 2(1H)-Pyridinone, 6-[3-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 6-[3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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